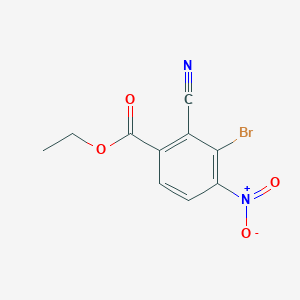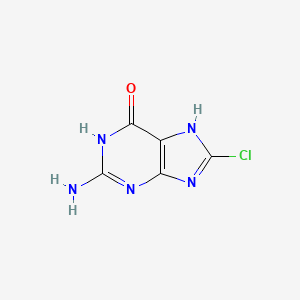
8-Chloroguanine
Übersicht
Beschreibung
8-Chloroguanine (8-ClG) is a synthetic compound of guanine, one of the four nucleobases that make up the structure of DNA and RNA. 8-ClG is a useful reagent for a variety of applications, including the synthesis of other compounds, the study of biochemical processes, and the investigation of physiological effects. In
Wissenschaftliche Forschungsanwendungen
1. Role in Environmental Monitoring 8-Chloroguanine has been acknowledged for its potential role in environmental monitoring. In the context of assessing naturally and man-made organohalogens, it's seen as a pivotal component. Studies have emphasized the importance of monitoring methodologies and analysis of emission levels and environmental concentrations of compounds like 8-Chloroguanine. Such approaches help in understanding the environmental impact and risks associated with these compounds (Lecloux, 2003).
2. Understanding of Biological Activities The introduction of chlorine atoms, like in the case of 8-Chloroguanine, into biologically active molecules has been found to substantially improve intrinsic biological activities. These modifications can be pivotal for the efficacy and functionality of pharmaceuticals or crop-protection agents. Detailed studies have been conducted to understand the influence of chlorine substituents, like in 8-Chloroguanine, on the biological activity of chemicals, emphasizing the nuanced and significant role these substitutions can play (Klaus, 2000).
3. Insights into Soil and Plant Interactions The interaction of chloride, akin to the chlorine in 8-Chloroguanine, with soil and plants has been a topic of significant research. Chloride ions play a crucial role in plant physiology, acting as essential micronutrients. They are involved in osmoregulation, stabilization of membrane potential, and regulation of intracellular pH gradients. Understanding the uptake, movement, and influence of chloride within the plant system offers valuable insights into the broader implications of compounds like 8-Chloroguanine in ecological contexts (White & Broadley, 2001).
4. Exploration of Medicinal Applications 8-Hydroxyquinoline, closely related to 8-Chloroguanine, has been a significant focus in medicinal chemistry due to its broad spectrum of biological activities. This compound, and its derivatives, have been explored for their potential in treating various diseases such as cancer, HIV, and neurodegenerative disorders. The properties and applications of 8-Hydroxyquinoline provide a framework that can be extended to understand and explore the applications of 8-Chloroguanine in medicinal contexts (Gupta, Luxami, & Paul, 2021).
Eigenschaften
IUPAC Name |
2-amino-8-chloro-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFWZXAEOXKNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(NC1=O)N)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176531 | |
| Record name | Guanine, 8-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroguanine | |
CAS RN |
22052-03-5 | |
| Record name | Guanine, 8-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022052035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanine, 8-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



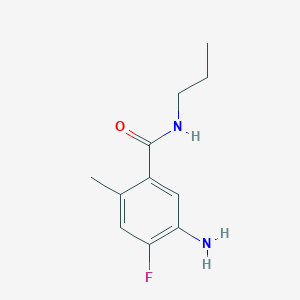
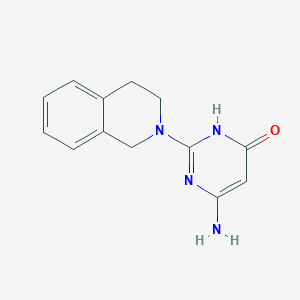
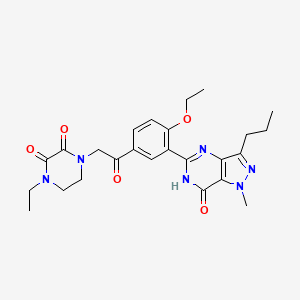
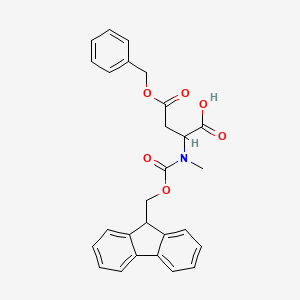
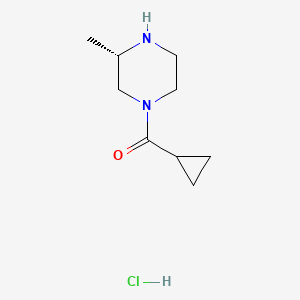
![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)
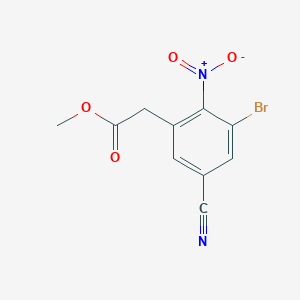
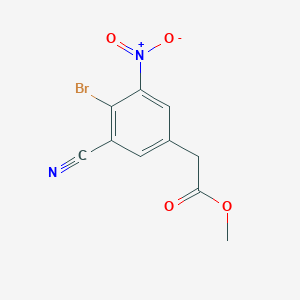
![5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1450766.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)
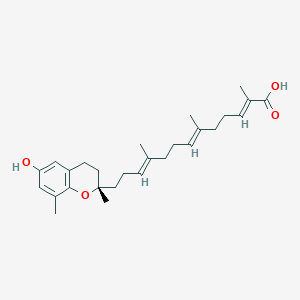
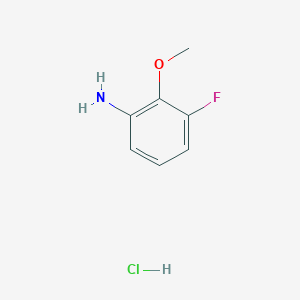
![6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one](/img/structure/B1450773.png)
